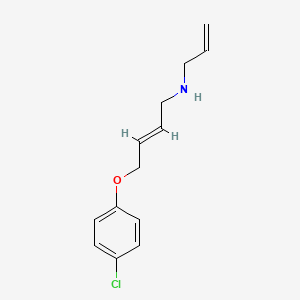
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine is an organic compound characterized by the presence of a chlorophenoxy group and a prop-2-enylbut-2-en-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine typically involves the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This is followed by a series of reactions to form the prop-2-enylbut-2-en-1-amine moiety. The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The prop-2-enylbut-2-en-1-amine moiety may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorophenoxyacetic acid: Similar in structure but with an acetic acid group instead of the prop-2-enylbut-2-en-1-amine moiety.
4-chlorophenoxyethanol: Contains an ethanol group instead of the prop-2-enylbut-2-en-1-amine moiety.
4-chlorophenoxypropionic acid: Similar structure with a propionic acid group.
Uniqueness
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine is unique due to the combination of the chlorophenoxy group and the prop-2-enylbut-2-en-1-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
IUPAC Name |
(E)-4-(4-chlorophenoxy)-N-prop-2-enylbut-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-2-9-15-10-3-4-11-16-13-7-5-12(14)6-8-13/h2-8,15H,1,9-11H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXRPHLWSVJGL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=CCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC/C=C/COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5993667.png)
![3-{4-[4-(3-methylbutanoyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5993673.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B5993675.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5993680.png)
![4-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOIC ACID](/img/structure/B5993683.png)
![2-{1-cyclohexyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5993700.png)
![2-[(3-methoxyphenoxy)methyl]-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5993701.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5993708.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}succinamide](/img/structure/B5993714.png)
![3,4-dihydro-2H-chromen-3-yl[(5-ethyl-2-furyl)methyl]amine](/img/structure/B5993715.png)
![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5993717.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5993733.png)
![(2,4-dimethoxyphenyl)[1-(4-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B5993742.png)
![3-[(2-chlorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5993745.png)
